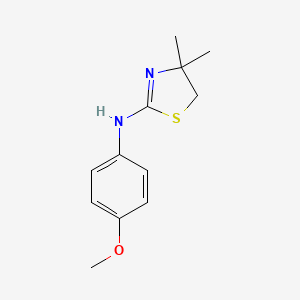
(2E)-3-(7-Methyl-4-oxo-4H-chromen-3-YL)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(7-Methyl-4-oxo-4H-chromen-3-YL)acrylic acid is a chemical compound belonging to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, features a chromen ring system with a methyl group at the 7th position and an acrylic acid moiety at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(7-Methyl-4-oxo-4H-chromen-3-YL)acrylic acid typically involves the condensation of 7-methyl-4-oxo-4H-chromen-3-carbaldehyde with malonic acid in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation mechanism, followed by decarboxylation to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction of the acrylic acid moiety can yield the corresponding saturated acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the acrylic acid moiety.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of saturated acids.
Substitution: Introduction of various functional groups onto the chromen ring.
Scientific Research Applications
(2E)-3-(7-Methyl-4-oxo-4H-chromen-3-YL)acrylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-(7-Methyl-4-oxo-4H-chromen-3-YL)acrylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Coumarin: A structurally related compound with a benzopyrone core.
Warfarin: A well-known anticoagulant that also features a chromen ring system.
7-Hydroxycoumarin: Another chromen derivative with notable biological activities.
Uniqueness: (2E)-3-(7-Methyl-4-oxo-4H-chromen-3-YL)acrylic acid is unique due to its specific substitution pattern and the presence of the acrylic acid moiety. This structural feature imparts distinct chemical and biological properties, differentiating it from other chromen derivatives.
Properties
CAS No. |
382636-47-7 |
|---|---|
Molecular Formula |
C13H10O4 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
3-(7-methyl-4-oxochromen-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C13H10O4/c1-8-2-4-10-11(6-8)17-7-9(13(10)16)3-5-12(14)15/h2-7H,1H3,(H,14,15) |
InChI Key |
QVVWXAKTIWFKTP-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C(=O)C(=CO2)C=CC(=O)O |
Isomeric SMILES |
CC1=CC2=C(C=C1)C(=O)C(=CO2)/C=C/C(=O)O |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C(=CO2)C=CC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















